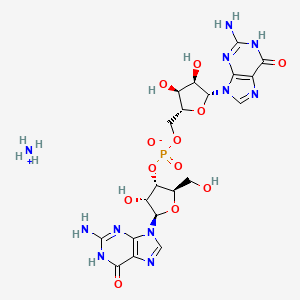

![molecular formula C15H22ClFN2O B1451247 N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1185299-04-0](/img/structure/B1451247.png)

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

Übersicht

Beschreibung

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride (NFPEPA-HCl) is a novel compound that has recently been developed and has shown potential in a variety of scientific research applications. NFPEPA-HCl is a synthetic compound that is composed of a fluorinated phenyl group attached to a piperidine ring. It is a white, crystalline powder that is soluble in water and ethanol. NFPEPA-HCl has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds synthesized through a series of reactions involving ethyl piperidin-4-carboxylate were found to exhibit moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Iqbal et al., 2017).

ACAT-1 Inhibition for Disease Treatment

- A derivative identified as K-604 was discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound's enhanced aqueous solubility and oral absorption suggest its utility in treating diseases involving ACAT-1 overexpression, indicating a potential application in addressing cardiovascular diseases and other conditions associated with cholesterol metabolism (Shibuya et al., 2018).

Actinobacterium-Derived Metabolites

- A study on the marine actinobacterium Streptomyces sp. KMM 7210 led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine), showcasing the potential of natural sources in providing bioactive compounds with possible therapeutic applications (Sobolevskaya et al., 2007).

Anxiolytic Potential of Piperidine Acetamide Derivatives

- Piperidine acetamide derivatives have been explored for their potential as anxiolytic agents, with some compounds demonstrating good oral activity in animal models. These studies highlight the role of such compounds in the development of new treatments for anxiety and related disorders (Kordik et al., 2006).

Antihypertensive Agents

- A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels. These derivatives have been identified for their potential as novel antihypertensive agents, with one compound showing promise in lowering blood pressure in animal models without inducing reflex tachycardia (Watanuki et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O.ClH/c16-14-4-2-1-3-13(14)7-10-18-15(19)11-12-5-8-17-9-6-12;/h1-4,12,17H,5-11H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONECTUMRSQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)NCCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)

![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)